CCT251455 was developed by researchers at the University of Dundee and is classified under the category of protein kinase inhibitors. These compounds are designed to selectively inhibit the activity of specific kinases involved in signaling pathways that regulate cell proliferation, differentiation, and apoptosis. The compound is particularly noted for its selectivity towards certain kinases, which may reduce off-target effects commonly associated with less selective inhibitors.
The synthesis of CCT251455 involves several key steps that utilize standard organic chemistry techniques. The synthetic route typically begins with commercially available starting materials, which undergo various transformations to construct the core structure of the molecule.
Technical details regarding reaction conditions (temperature, solvent choice, reaction time) are critical for optimizing yield and purity.
CCT251455 has a defined molecular structure that can be represented by its chemical formula and 2D structure. The molecular formula is typically provided along with key structural features such as:
A detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide insights into the spatial arrangement of atoms within the molecule, confirming its identity and purity.
CCT251455 undergoes specific chemical reactions that are essential for its activity as a kinase inhibitor.
Understanding these reactions helps elucidate the mechanism by which CCT251455 exerts its pharmacological effects.
The mechanism of action for CCT251455 primarily involves its role as a competitive inhibitor of specific protein kinases.
Data from cellular assays demonstrate dose-dependent responses where increasing concentrations of CCT251455 correlate with reduced kinase activity and altered cellular outcomes.
CCT251455 exhibits several notable physical and chemical properties:
These properties are crucial for understanding the bioavailability and pharmacokinetics of CCT251455 in vivo.
CCT251455 has potential applications in various scientific fields:
CCT251455 (C₂₆H₂₆ClN₇O₂) is a potent pyridine derivative inhibitor targeting the ATP-binding site of monopolar spindle 1 (MPS1/TTK) kinase, exhibiting an IC₅₀ of 3 nM against purified human MPS1 [1] [9]. Its binding mode stabilizes an inactive kinase conformation incompatible with ATP or substrate peptide binding.
CCT251455 occupies the hinge region of MPS1 through critical interactions:
Table 1: Key Protein-Ligand Interactions of CCT251455 in MPS1
Interaction Type | Residue | Chemical Group (CCT251455) | Functional Role |
---|---|---|---|
Hydrogen bond | Leu654 | Pyrrolopyridine N | Hinge region anchoring |
Halogen bond | Glu603 | Chlorophenyl ring | Electrostatic stabilization |
Hydrophobic | Ile588 | tert-Butoxycarbonyl | Entropic stabilization |
Hydrophobic | Leu599 | tert-Butoxycarbonyl | Cavity occupancy |
These interactions confer exceptional selectivity, as evidenced by >100-fold selectivity against 80% of kinases in broad profiling panels [1] [3].
CCT251455 binding induces structural reorganization of the activation loop (residues 676-685):
The stabilization mechanism contrasts with ATP binding, which maintains the activation loop in a flexible, disordered state permissive for catalysis [2].
CCT251455 operates primarily through competitive ATP displacement but exhibits unique pseudo-allosteric effects:
Table 2: Functional Comparison of Inhibition Mechanisms
Parameter | ATP | Typical ATP-Competitive Inhibitors | CCT251455 |
---|---|---|---|
Binding site | Catalytic cleft | Catalytic cleft | Catalytic cleft + allosteric loop |
Activation loop state | Disordered | Variable | Stabilized inactive |
Substrate accessibility | Permitted | Partially blocked | Fully blocked |
ΔG binding (MM-GBSA) | -6.2 kcal/mol | -9.5 to -11.8 kcal/mol | -13.4 kcal/mol |
This dual mechanism underpins its cellular potency (p-MPS1 IC₅₀ = 0.04 μM in HCT116 cells) despite nanomolar biochemical affinity [1] [9].
100-ns molecular dynamics trajectories reveal key stability determinants:
Simulations further show ATP dissociates within 20ns, whereas CCT251455 remains stably bound throughout 100ns trajectories due to its synergistic interactions [7].
Computational alanine scanning coupled with dynamics simulations identifies two hot spots:
These residues exhibit exceptional energetic contributions:
Table 3: Energetic Contribution of Hot Spot Residues
Residue | Location | ΔΔG upon Alanine Mutation (kcal/mol) | Primary Role |
---|---|---|---|
Gly605 | Catalytic loop | +2.8 | Water network coordination |
Leu654 | Hinge region | +4.1 | H-bond donation to inhibitor |
Glu603 | β3 strand | +1.2 | Halogen bond acceptor |
Ile588 | Hydrophobic pocket | +1.5 | Van der Waals stabilization |
The dominance of Gly605 and Leu654 in binding energy (72% of hot spot contribution) makes them indispensable for rational inhibitor design [7] [8]. Resistance mutations (e.g., C604Y) near Gly605 indirectly disrupt water networks, validating their functional significance [10].
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